PR-104 (sodium)
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Overview
Description
PR-104 (sodium) is a hypoxia-activated DNA cross-linking agent used primarily in cancer research. It is a phosphate ester pre-prodrug that is rapidly converted to PR-104A in the body. PR-104A is further metabolized to reactive nitrogen mustard DNA crosslinking agents in hypoxic tissues, such as those found in solid tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
PR-104 (sodium) is synthesized through a series of chemical reactions starting from 3,5-dinitrobenzamideThe reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of PR-104 (sodium) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors, purification systems, and quality control measures to ensure the consistency and purity of the final product. The production process is designed to be efficient and scalable to meet the demands of research and clinical trials .
Chemical Reactions Analysis
Types of Reactions
PR-104 (sodium) undergoes several types of chemical reactions, including:
Reduction: PR-104A is reduced to form reactive nitrogen mustard DNA crosslinking agents.
Hydrolysis: The phosphate ester group is hydrolyzed to release PR-104A.
Oxidation: PR-104A can be oxidized to form various metabolites
Common Reagents and Conditions
Reduction: One-electron reductases in hypoxic cells.
Hydrolysis: Aqueous conditions with specific pH levels.
Major Products Formed
PR-104A: The primary active metabolite.
Hydroxylamine (PR-104H): A DNA crosslinking agent.
Amine (PR-104M): Another DNA crosslinking agent
Scientific Research Applications
PR-104 (sodium) has a wide range of scientific research applications, including:
Cancer Research: Used in preclinical and clinical trials to study its efficacy as an anti-cancer agent.
Tumor Hypoxia Studies: Investigates the role of hypoxia in tumor progression and treatment response.
Radiotherapy and Chemotherapy: Explores its potential in combination with other cancer treatments to enhance therapeutic outcomes
Mechanism of Action
PR-104 (sodium) is a hypoxia-activated prodrug that is converted to PR-104A in the body. PR-104A is further reduced to form reactive nitrogen mustard DNA crosslinking agents, such as hydroxylamine (PR-104H) and amine (PR-104M). These agents specifically target hypoxic tumor cells, leading to DNA crosslinking, inhibition of DNA repair and synthesis, cell-cycle arrest, and apoptosis. The enzyme aldo-keto reductase 1C3 also plays a role in the activation of PR-104A independently of hypoxia .
Comparison with Similar Compounds
Similar Compounds
CB1954: Another bioreductive prodrug used in cancer research.
Mitomycin C: A quinone-based prodrug activated under hypoxic conditions.
Apaziquone: A bioreductive prodrug with similar activation mechanisms
Uniqueness of PR-104 (sodium)
PR-104 (sodium) is unique due to its dual activation mechanism. It is activated both by hypoxia and by the enzyme aldo-keto reductase 1C3, making it effective in a wider range of tumor environments. This dual activation mechanism enhances its therapeutic potential and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C14H19BrN4NaO12PS |
---|---|
Molecular Weight |
601.3 g/mol |
IUPAC Name |
sodium;2-[[2-[2-bromoethyl(2-methylsulfonyloxyethyl)amino]-3,5-dinitrobenzoyl]amino]ethyl hydrogen phosphate |
InChI |
InChI=1S/C14H20BrN4O12PS.Na/c1-33(28,29)31-7-5-17(4-2-15)13-11(14(20)16-3-6-30-32(25,26)27)8-10(18(21)22)9-12(13)19(23)24;/h8-9H,2-7H2,1H3,(H,16,20)(H2,25,26,27);/q;+1/p-1 |
InChI Key |
ZHZRUSZTONWGGW-UHFFFAOYSA-M |
Canonical SMILES |
CS(=O)(=O)OCCN(CCBr)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NCCOP(=O)(O)[O-].[Na+] |
Origin of Product |
United States |
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